Cas no 5728-07-4 (1,2,5-thiadiazol-3-ol)

1,2,5-thiadiazol-3-ol structure
1,2,5-thiadiazol-3-ol structure
Product Name:1,2,5-thiadiazol-3-ol
CAS No:5728-07-4
MF:C2H2N2OS
MW:102.115078449249
MDL:MFCD00499502
CID:386010
PubChem ID:4340508
Update Time:2025-10-29

1,2,5-thiadiazol-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1,2,5-Thiadiazol-3(2H)-one
    • 1,2,5-THIADIAZOL-3-OL
    • [1,2,5]thiadiazol-3-ol
    • 3-hydroxy-1,2,5-thiadiazole
    • AC1N89YD
    • AC1Q79DS
    • CTK1H4825
    • CTK8J3996
    • SureCN276684
    • SureCN775089
    • AKOS000122429
    • MUHCEAIVGKVBHE-UHFFFAOYSA-N
    • 3-Oxo-2,3-dihydro-1,2.5-thiadiazole
    • F8889-2953
    • 3-hydroxy1,2,5-thiadiazole
    • 5728-07-4
    • 3-oxo-2,3-dihydro-1,2,5-thiadiazole
    • BS-12660
    • AKOS001398273
    • EN300-07201
    • FT-0714218
    • MFCD00499502
    • azathiazolinone
    • 1,2,5-thiadiazol-3-one
    • Z119989398
    • DTXSID20402108
    • SCHEMBL276684
    • 2,3-dihydro-1,2,5-thiadiazol-3-one
    • 1,2,5-thiadiazol-3-ol
    • MDL: MFCD00499502
    • Inchi: 1S/C2H2N2OS/c5-2-1-3-6-4-2/h1H,(H,4,5)
    • InChI Key: MUHCEAIVGKVBHE-UHFFFAOYSA-N
    • SMILES: S1N=CC(N1)=O

Computed Properties

  • Exact Mass: 101.98886
  • Monoisotopic Mass: 101.989
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8A^2
  • XLogP3: -0.1

Experimental Properties

  • Color/Form: NA
  • Density: 1.79
  • Melting Point: N/A℃
  • Boiling Point: 196.3°Cat760mmHg
  • Flash Point: 72.5°C
  • Refractive Index: 1.786
  • PSA: 41.46

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1,2,5-thiadiazol-3-ol Suppliers

Amadis Chemical Company Limited
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(CAS:5728-07-4)1,2,5-thiadiazol-3-ol
Order Number:A1166259
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:05
Price ($):737.0
Email:sales@amadischem.com

Additional information on 1,2,5-thiadiazol-3-ol

Exploring the Versatile World of 1,2,5-Thiadiazol-3-ol: Properties, Applications, and Future Trends

1,2,5-thiadiazol-3-ol, with the CAS number 5728-07-4, is a heterocyclic compound that has garnered significant attention in various scientific and industrial fields due to its unique chemical structure and functional properties. This compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms, which imparts remarkable stability and reactivity. Researchers and industry professionals often search for terms like "1,2,5-thiadiazol-3-ol synthesis", "properties of CAS 5728-07-4", and "applications of thiadiazole derivatives", reflecting a growing interest in sustainable and innovative chemical solutions. In recent years, the push towards green chemistry and bio-based materials has made compounds like this increasingly relevant, as they offer potential in reducing environmental footprints while enhancing performance in sectors such as pharmaceuticals, agrochemicals, and materials science.

The molecular structure of 1,2,5-thiadiazol-3-ol features a thiadiazole ring with a hydroxyl group at the 3-position, contributing to its amphoteric nature and ability to participate in hydrogen bonding. This structural attribute makes it a valuable intermediate in organic synthesis, particularly in the development of novel compounds with tailored properties. Key physical properties include a molecular weight of approximately 118.15 g/mol, moderate solubility in polar solvents like water and ethanol, and a melting point that ranges between 150-160°C, depending on purity. Chemically, it exhibits both acidic and basic behavior due to the -OH group and nitrogen atoms, allowing it to form salts and complexes that are useful in various reactions. Searches for "thiadiazol-ol chemical properties" and "CAS 5728-07-4 solubility" are common among chemists looking to optimize reaction conditions or integrate this compound into larger molecular frameworks, especially in the context of drug discovery and material design where precision is crucial.

In the pharmaceutical industry, 1,2,5-thiadiazol-3-ol serves as a key building block for synthesizing compounds with potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory agents. Its heterocyclic core is often modified to enhance bioavailability and target specificity, aligning with current trends in personalized medicine and AI-driven drug development. For instance, researchers exploring "thiadiazole derivatives in drug design" frequently investigate its role in creating inhibitors for enzymes involved in diseases like cancer or infections. Additionally, the compound's ability to act as a ligand in coordination chemistry makes it valuable in developing metal-based therapeutics, which are gaining traction due to their unique mechanisms of action. This connects to broader industry discussions on sustainable healthcare solutions and the integration of computational tools to predict compound behavior, reducing trial-and-error in labs.

Beyond pharmaceuticals, 1,2,5-thiadiazol-3-ol finds applications in agrochemicals, where it is used to develop eco-friendly pesticides and herbicides that minimize environmental impact. Its structural features allow for the creation of compounds that target specific pests without harming beneficial organisms, addressing global concerns over food security and sustainable agriculture. Queries such as "thiadiazol-ol in agrochemistry" and "green pesticides using CAS 5728-07-4" highlight this trend, as farmers and manufacturers seek alternatives to traditional chemicals that contribute to soil degradation and water pollution. Moreover, in materials science, this compound is employed in the synthesis of polymers and coatings with enhanced durability and functionality, such as UV-resistant films or conductive materials for electronics. This ties into the rising demand for smart materials and circular economy initiatives, where recyclability and low toxicity are prioritized.

The synthesis of 1,2,5-thiadiazol-3-ol typically involves cyclization reactions starting from precursors like thiosemicarbazides or through oxidative methods, with efforts focused on improving yield and reducing waste. Modern approaches emphasize green chemistry principles, using catalysts and solvent-free conditions to align with regulations and consumer expectations for sustainability. Laboratory professionals often search for "efficient synthesis of 1,2,5-thiadiazol-3-ol" and "scaling up CAS 5728-07-4 production", reflecting a need for cost-effective and scalable methods. Handling and storage require standard precautions for laboratory chemicals, including storage in cool, dry places away from incompatible substances to maintain stability. Its compatibility with various reagents makes it a versatile tool in research, supporting innovations in fields like nanotechnology and renewable energy, where functionalized heterocycles play a role in developing advanced catalysts or energy storage systems.

Looking ahead, the future of 1,2,5-thiadiazol-3-ol is bright, driven by interdisciplinary research and technological advancements. In the era of AI and machine learning, computational models are being used to predict new applications and optimize synthesis pathways, reducing development time and resources. Searches for "AI in heterocyclic chemistry" and "future trends for thiadiazole compounds" indicate a growing intersection between chemistry and digital tools. Additionally, as global focus shifts towards sustainability and climate change mitigation, this compound's role in creating biodegradable materials and reducing chemical waste positions it as a contributor to circular economy goals. Collaborations between academia and industry are likely to expand, fostering innovations that address societal challenges while ensuring safety and efficiency. Overall, 1,2,5-thiadiazol-3-ol exemplifies how traditional chemical compounds can evolve to meet modern demands, offering endless possibilities for scientific exploration and practical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5728-07-4)1,2,5-thiadiazol-3-ol
A1166259
Purity:99%
Quantity:1g
Price ($):737.0
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